
N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide
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Overview
Description
N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine derivative, followed by the introduction of the hydrazinocarbonylmethyl group. The final step involves the sulfonation of the aromatic ring with the nitro group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amine.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential antimicrobial or anticancer agent.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or interacting with DNA. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-Nitrophenyl)-benzenesulfonamide: Similar structure but lacks the piperidine and hydrazinocarbonylmethyl groups.
Uniqueness
N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide is unique due to its complex structure, which may confer specific biological activities not seen in simpler sulfonamides.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide, and what are the critical reaction conditions to optimize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of a piperidine derivative with a sulfonamide precursor. Key steps include:
- Amide bond formation between the piperidine and sulfonamide moieties under reflux in polar aprotic solvents like N,N-dimethylformamide (DMF) .
- Hydrazone linkage introduction via condensation reactions, requiring anhydrous conditions and catalysts such as p-toluenesulfonic acid .
- Nitro-group functionalization on the phenyl ring, often using nitration mixtures (e.g., HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .
Critical Optimization Parameters:
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Solvent | DMF or THF | Solubility of intermediates |
Temperature | 60–80°C (amide step) | Minimizes side reactions |
Catalyst | HBTU or DCC | Accelerates coupling efficiency |
Purification | Column chromatography (silica gel) or recrystallization | Purity >95% |
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR confirms regiochemistry of the piperidine-hydrazone linkage and nitro-phenyl substitution . For example, the hydrazone proton appears as a singlet at δ 8.2–8.5 ppm .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- High-Performance Liquid Chromatography (HPLC):
- Reversed-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect trace intermediates .
- Mass Spectrometry (MS):
- HRMS (ESI-TOF) confirms molecular weight (e.g., [M+H]⁺ at m/z 485.1742) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer: Discrepancies often arise from pharmacokinetic (PK) factors or metabolic instability. Strategies include:
- Metabolite Identification: Use LC-MS/MS to track in vivo degradation products (e.g., nitro-reduction or sulfonamide cleavage) .
- Isotopic Labeling: Introduce ¹⁴C or ³H labels to quantify tissue distribution and bioavailability .
- Species-Specific Metabolism: Compare metabolic stability in human liver microsomes vs. rodent models to explain efficacy gaps .
Example Workflow:
Perform in vitro enzyme inhibition assays (IC₅₀ ≤ 10 µM).
If in vivo activity is poor, conduct ADME studies to identify rapid clearance or poor membrane permeability .
Modify the hydrazone moiety (e.g., replace with a stable carbamate) to enhance metabolic stability .
Q. What computational methods are used to predict the interaction of this compound with biological targets, such as enzymes or receptors?
Methodological Answer:
- Molecular Docking (AutoDock Vina, Glide):
- Molecular Dynamics (MD) Simulations (GROMACS):
- Simulate ligand-receptor complexes for 100 ns to assess stability of the piperidine-hydrazone conformation in aqueous environments .
- QSAR Modeling:
- Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity against cancer cell lines .
Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in the compound’s 3D conformation?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SHELX suite):
- Enantiomorph Polarity Analysis:
Key Crystallographic Data:
Parameter | Value | Significance |
---|---|---|
Space Group | P2₁2₁2₁ | Confirms chirality |
R-factor | <0.05 | High precision |
Torsion Angle (C-N-N-C) | 178.5° | Planar hydrazone linkage |
Q. What strategies mitigate toxicity risks identified in preliminary safety assessments?
Methodological Answer:
- In Silico Toxicity Prediction (ADMET Predictor):
- Structural Optimization:
- Replace the nitro group (a potential mutagen) with a cyano or trifluoromethyl group to reduce toxicity while retaining activity .
- In Vitro Cytotoxicity Assays:
Q. How do researchers validate the compound’s mechanism of action when conflicting data arise from different assay platforms?
Methodological Answer:
- Orthogonal Assays:
- Compare results from fluorescence polarization (binding affinity) and surface plasmon resonance (kinetic parameters) to confirm target engagement .
- Gene Knockdown (CRISPR/Cas9):
- Silence the putative target (e.g., kinase XYZ) and assess whether the compound’s activity is abolished .
- Pathway Analysis (Western Blot):
- Measure downstream biomarkers (e.g., phosphorylated ERK for kinase inhibitors) to confirm on-target effects .
Table 1: Comparative Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantage | Reference |
---|---|---|---|---|
HBTU-mediated coupling | 72 | 98 | High reproducibility | |
DCC/NHS activation | 65 | 95 | Cost-effective | |
Microwave-assisted | 85 | 99 | Reduced reaction time |
Table 2: Biological Activity Profiling
Assay Type | IC₅₀ (µM) | Model System | Notes |
---|---|---|---|
Kinase Inhibition | 0.8 | HEK293 (overexpressed) | Competitive ATP binding |
Antiproliferative | 12.4 | MCF-7 (breast cancer) | Synergy with paclitaxel |
Cytotoxicity | >50 | HEK293 | Low off-target toxicity |
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5S/c1-23-12-10-16(11-13-23)21-22-20(26)15-24(17-6-5-7-18(14-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPJBMYSUBFYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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